Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate
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Overview
Description
Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its unique structure, which includes a phenylsulfanylcarbonyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate typically involves a multi-step process. One common method is the Ugi four-component reaction, which involves the reaction of formaldehyde, furfurylamine, acrylic acid, and ethyl 2-isocyanoacetate at ambient temperature . This method is known for its high yield and efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate involves its interaction with various molecular targets. The phenylsulfanylcarbonyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacking the phenylsulfanylcarbonyl group.
Methyl acetate: Another ester with a similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate is unique due to the presence of the phenylsulfanylcarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
5589-84-4 |
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Molecular Formula |
C13H16N2O4S |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C13H16N2O4S/c1-2-19-12(17)9-14-11(16)8-15-13(18)20-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16)(H,15,18) |
InChI Key |
IQQDZXKSZCRZPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CNC(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
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